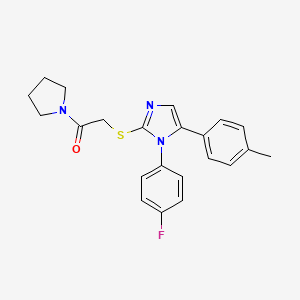
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22FN3OS and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Versatile Synthesis of Heterocycles
The compound under discussion, although not directly mentioned, is related to a class of compounds utilized in versatile synthesis methods. For instance, a study by Almansa et al. (2008) describes a novel reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone that leads to the synthesis of various heterocyclic systems such as pyrazolopyridines and imidazopyridines. This process highlights the compound's role in generating a wide range of biologically active structures, showcasing its importance in medicinal chemistry and drug discovery efforts (Almansa et al., 2008).
Antimicrobial and Antiviral Activities
Related research demonstrates the antimicrobial and antiviral potentials of compounds synthesized from similar key structures. For example, Attaby et al. (2006) explored the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, assessing their antimicrobial activities. Such studies underline the potential of these compounds in developing new therapeutic agents against infectious diseases (Attaby et al., 2006).
Fluorescence and Material Science Applications
Volpi et al. (2017) detailed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing remarkable fluorescence properties with large Stokes' shifts. This suggests potential applications in material science, specifically in creating luminescent materials for various technological uses (Volpi et al., 2017).
Heterocyclic Synthesis for Biological Exploration
Salem et al. (2021) reviewed the synthesis routes of various heterocycles, such as thiophenes and pyridines, using 1-(4-substituted-aminophenyl)ethanones as intermediates. These compounds are pivotal for biological and medicinal exploration, suggesting the role of similar compounds in drug development and chemical biology research (Salem et al., 2021).
Luminescence and Optical Applications
Hutt et al. (2012) discovered imidazo[1,5-a]pyridinium ions with dual emission pathways, showing potential as pH sensors. This work demonstrates the utility of such compounds in developing fluorescent sensors and probes, which are crucial in biological imaging and diagnostics (Hutt et al., 2012).
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-16-4-6-17(7-5-16)20-14-24-22(26(20)19-10-8-18(23)9-11-19)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSPTBCTYWEWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)

![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)
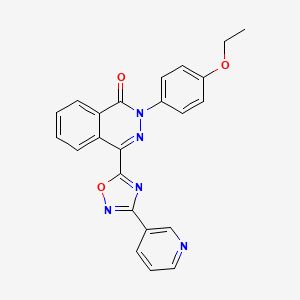
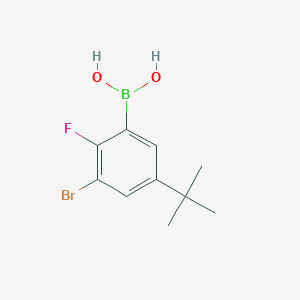
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
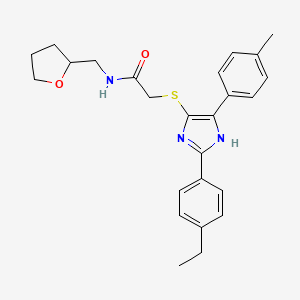
![3-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2826253.png)
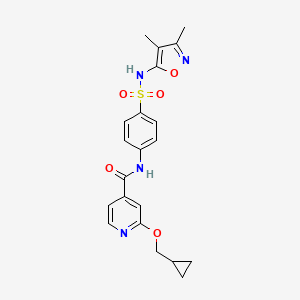
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)
